molecular formula C21H22BrNO5 B10877935 (2E)-3-(2-bromo-5-ethoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid

(2E)-3-(2-bromo-5-ethoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10877935
M. Wt: 448.3 g/mol
InChI Key: XMDRGYOLKKELAA-CMDGGOBGSA-N
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Description

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID is an organic compound with a complex structure that includes bromine, ethoxy, and phenethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a strong acid catalyst like sulfuric acid.

    Amidation: The phenethylamino group is introduced through an amidation reaction, where phenethylamine reacts with an appropriate carboxylic acid derivative.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety, which can be achieved through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like thiols or amines replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.

    3-{2-CHLORO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}ACRYLIC ACID is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for specific substitution reactions, while the ethoxy and phenethylamino groups offer additional sites for chemical modification.

Properties

Molecular Formula

C21H22BrNO5

Molecular Weight

448.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-ethoxy-4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C21H22BrNO5/c1-2-27-18-12-16(8-9-21(25)26)17(22)13-19(18)28-14-20(24)23-11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,23,24)(H,25,26)/b9-8+

InChI Key

XMDRGYOLKKELAA-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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